Lenvatinib metabolite ME115
Description
Lenvatinib metabolite ME115 is a quinolone derivative formed via the oxidation of lenvatinib, primarily mediated by aldehyde oxidase (AO) rather than cytochrome P450 (CYP) enzymes . ME115 is a significant fecal metabolite, accounting for 16–21.28% of the total radioactivity in feces 72–168 hours post-administration . Unlike other metabolites, ME115 exhibits minimal inhibitory activity against AO or CYP enzymes, even at high concentrations (50 µmol/L) . Its formation and excretion profile highlights its role as a terminal metabolite in lenvatinib’s elimination pathway, with negligible renal excretion (0.49% in urine) .
Propriétés
Numéro CAS |
1788899-64-8 |
|---|---|
Formule moléculaire |
C21H19ClN4O5 |
Poids moléculaire |
442.9 g/mol |
Nom IUPAC |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-2-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C21H19ClN4O5/c1-30-17-8-16-12(7-13(17)20(23)28)18(9-19(27)25-16)31-11-4-5-15(14(22)6-11)26-21(29)24-10-2-3-10/h4-10H,2-3H2,1H3,(H2,23,28)(H,25,27)(H2,24,26,29) |
Clé InChI |
CCRBWARCHWHBNA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)NC(=O)C=C2OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)C(=O)N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenvatinib involves multiple steps, including the formation of key intermediates and the final product. The process typically includes reactions such as chlorination, cyclization, and amidation . The preparation of lenvatinib metabolite ME115 specifically involves the metabolic pathways in the human body, where lenvatinib undergoes hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation .
Industrial Production Methods
Industrial production of lenvatinib involves an improved and economic process that ensures high yield and reduced processing steps. This process includes the use of specific reagents and solvents to achieve the desired product . The production of this compound, however, is not typically carried out industrially as it is a metabolic byproduct formed in vivo.
Analyse Des Réactions Chimiques
Types of Reactions
Lenvatinib metabolite ME115 undergoes various chemical reactions, including:
Oxidation: Conversion of lenvatinib to its N-oxide form.
Hydrolysis: Breakdown of lenvatinib into smaller fragments.
Glucuronidation: Addition of glucuronic acid to lenvatinib.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: For oxidation reactions.
Water and enzymes: For hydrolysis.
Glucuronic acid: For glucuronidation.
Major Products Formed
The major products formed from these reactions include various oxidized, hydrolyzed, and glucuronidated forms of lenvatinib .
Applications De Recherche Scientifique
Lenvatinib metabolite ME115 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and biotransformation of lenvatinib.
Biology: Understanding the biological effects and interactions of lenvatinib and its metabolites.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of lenvatinib in cancer treatment.
Industry: Developing improved methods for the synthesis and production of lenvatinib and its derivatives .
Mécanisme D'action
Lenvatinib metabolite ME115 exerts its effects by inhibiting the kinase activities of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, FGFR4), platelet-derived growth factor receptor-alpha (PDGFRα), and other tyrosine kinases involved in tumor proliferation and angiogenesis . These receptors play a crucial role in the activation of signal transduction pathways that regulate cellular processes such as cell proliferation, migration, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
Metabolic Pathways and Excretion
The table below summarizes key metabolites of lenvatinib and their characteristics:
Key Findings :
- ME115 vs. ME118: Both are quinolone derivatives, but ME115 is directly formed via AO, whereas ME118 requires prior conversion of ME114 . ME115 is excreted in higher quantities in feces (16–21.28%) compared to ME118 (11%) .
- ME115 vs. ME107 : ME107 is a CYP3A4-derived metabolite with moderate AO inhibitory activity (IC50: 30.78 µmol/L), unlike ME115, which lacks significant inhibition .
- ME115 vs. ME114 : ME114 is a precursor to ME118 and exhibits partial CYP-mediated formation, while ME115 is exclusively AO-dependent .
Enzyme Inhibition Profiles
| Metabolite | AO Inhibition (IC50) | CYP Inhibition |
|---|---|---|
| ME115 | >50 µmol/L | Negligible |
| ME114 | 11.57 µmol/L | – |
| ME107 | 30.78 µmol/L | – |
| Lenvatinib | >100 µmol/L | Moderate |
Implications :
- ME115’s lack of inhibition suggests a lower risk of interactions, supporting its classification as a non-active metabolite .
Functional Comparison with Non-Metabolite Kinase Inhibitors
| Compound | Target | Binding Stability (RMSF) | Key Interactions |
|---|---|---|---|
| Lenvatinib | VEGFR | Moderate | Hydrophobic pockets |
| EGCG | VEGFR | High | Hydrogen bonds with Ser97, Asn92 |
Key Insight :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
